molecular formula C12H15ClO6S B1625083 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate CAS No. 866942-11-2

2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate

Cat. No. B1625083
M. Wt: 322.76 g/mol
InChI Key: TVQUWKKLSJIKOI-UHFFFAOYSA-N
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Description

“2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate” is a chemical compound with the empirical formula C12H16ClO6S . It has a molecular weight of 323.77 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COCCOCCOC(=O)c1ccccc1S(Cl)(=O)=O . This indicates that the molecule contains a benzoate ester group attached to a methoxyethoxyethyl group, and a chlorosulfonyl group attached to the benzoate ring.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.525 g/mL at 25 °C . Its refractive index is 1.312 .

Scientific Research Applications

Novel Anti-juvenile Hormone Agents

Researchers have prepared compounds like Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as novel anti-juvenile hormone (anti-JH) agents. These compounds induced precocious metamorphosis in larvae, indicating their potential as insect growth regulators (Ishiguro et al., 2003).

Self-Assembling Materials

The study of structures like 2-{2-(2-hydroxyethoxy)-ethoxy}ethyl-3,4,5-tris(p-octadecyl-oxybenzyloxy)-benzoate, which form self-assembling, columnar hexagonal phases, reveals the compound's ability to create organized molecular assemblies. This suggests potential applications in nanotechnology and materials science (Chvalun et al., 1998).

Polymerization Catalysts

Compounds with functionalities similar to the query compound have been used in the development of polymerization catalysts. For example, palladium aryl sulfonate phosphine catalysts have been shown to effectively copolymerize ethylene with acrylates, indicating the role of such compounds in facilitating polymer synthesis (Skupov et al., 2007).

Synthesis of Phosphatidylinositol Analogs

The protection of alcohols as 2-(2-Oxyethyl)Benzoates and the synthesis of Phosphatidylinositol 4,5-Bisphosphate analogs highlight the compound's utility in synthesizing complex biological molecules. This application is significant for drug development and the study of biological membranes (Watanabe & Nakamura, 1997).

Safety And Hazards

This compound is classified as Acute Tox. 4 for inhalation and oral routes, and Skin Corr. 1B . This means it can cause acute toxicity if inhaled or ingested, and it can cause skin corrosion. It should be handled with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-(2-methoxyethoxy)ethyl 2-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO6S/c1-17-6-7-18-8-9-19-12(14)10-4-2-3-5-11(10)20(13,15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQUWKKLSJIKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC(=O)C1=CC=CC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468123
Record name 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate

CAS RN

866942-11-2
Record name 2-(2-Methoxyethoxy)ethyl 2-(chlorosulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 866942-11-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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